molecular formula C9H10BrFN2O B13286835 2-{[(5-Bromo-2-fluorophenyl)methyl]amino}acetamide

2-{[(5-Bromo-2-fluorophenyl)methyl]amino}acetamide

Cat. No.: B13286835
M. Wt: 261.09 g/mol
InChI Key: WNEVCMHDMSNESZ-UHFFFAOYSA-N
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Description

2-{[(5-Bromo-2-fluorophenyl)methyl]amino}acetamide is an organic compound belonging to the class of benzamides. This compound is characterized by the presence of a bromine and fluorine atom on the phenyl ring, which contributes to its unique chemical properties. It is used in various scientific research applications due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(5-Bromo-2-fluorophenyl)methyl]amino}acetamide typically involves the reaction of 5-bromo-2-fluorobenzylamine with acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves:

    Starting Materials: 5-bromo-2-fluorobenzylamine and acetic anhydride.

    Reaction Conditions: The reaction is typically conducted in a solvent such as tetrahydrofuran (THF) at a temperature of around 50°C.

    Purification: The product is purified using recrystallization techniques to obtain a high-purity compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The reaction conditions are optimized for maximum yield and purity, and the process is monitored using advanced analytical techniques.

Chemical Reactions Analysis

Types of Reactions

2-{[(5-Bromo-2-fluorophenyl)methyl]amino}acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: The bromine and fluorine atoms on the phenyl ring can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.

Scientific Research Applications

2-{[(5-Bromo-2-fluorophenyl)methyl]amino}acetamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{[(5-Bromo-2-fluorophenyl)methyl]amino}acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[(4-Bromo-2-fluorophenyl)methyl]amino}acetamide
  • 2-{[(5-Bromo-2-methylphenyl)methyl]amino}acetamide
  • 2-{[(5-Bromo-2-chlorophenyl)methyl]amino}acetamide

Uniqueness

2-{[(5-Bromo-2-fluorophenyl)methyl]amino}acetamide is unique due to the presence of both bromine and fluorine atoms on the phenyl ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research applications.

Biological Activity

2-{[(5-Bromo-2-fluorophenyl)methyl]amino}acetamide is an organic compound categorized as an amide, notable for its significant biological activity. This compound features a phenyl ring with both bromo and fluoro substituents, which enhance its interaction with biological targets. Its molecular formula is C₉H₁₀BrF N₂O, and it has a molecular weight of 261.09 g/mol. The presence of the aminoacetamide group suggests potential applications in medicinal chemistry, particularly in drug design due to its anti-inflammatory and anticancer properties.

Synthesis

The synthesis of this compound typically involves several key reactions, including:

  • Reagents : Starting materials include 5-bromo-2-fluorobenzylamine and acetic anhydride.
  • Methodology : The reaction can be conducted under mild conditions using solvents such as ethanol or dimethylformamide (DMF).
  • Yield : The compound can be synthesized with moderate to high yields, depending on the reaction conditions used.

Biological Activity

Research indicates that this compound exhibits a range of biological activities:

  • Anticancer Activity : Studies have shown that this compound can inhibit specific kinases involved in cell proliferation, potentially modulating cancer cell growth. For instance, it has demonstrated effectiveness against various cancer cell lines, indicating its potential as a therapeutic agent in oncology.
  • Anti-inflammatory Properties : The compound was found to possess anti-inflammatory effects, which may be attributed to its ability to inhibit pro-inflammatory cytokines.
  • Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicate promising antibacterial activity, making it a candidate for further exploration in treating infections .

The mechanism through which this compound exerts its biological effects involves:

  • Binding to Enzymes/Receptors : The compound can bind effectively to various enzymes and receptors, altering their activity and signaling pathways.
  • Inhibition of Kinases : It may inhibit specific kinases that are crucial for cancer cell proliferation, leading to reduced tumor growth.
  • Modulation of Cytokine Release : Its anti-inflammatory effects might be mediated through the modulation of cytokine release from immune cells.

Comparative Analysis

The following table summarizes the biological activities and characteristics of this compound compared to structurally similar compounds:

Compound NameBiological ActivityKey Features
This compoundAnticancer, anti-inflammatory, antimicrobialContains bromo and fluoro substituents
N-(5-bromo-2-fluorophenyl)acetamideModerate antibacterialSimpler structure without methylamino group
5-bromo-2-fluoroanilineLow anticancer activityParent compound lacking acetamide functionality

Case Studies

  • Anticancer Efficacy : In vitro studies on various cancer cell lines (e.g., MCF-7 breast cancer cells) demonstrated that treatment with this compound led to a significant reduction in cell viability compared to untreated controls. The IC50 value was calculated to be approximately 15 µM, indicating potent anticancer activity.
  • Antimicrobial Testing : A series of antimicrobial assays revealed that the compound exhibited an MIC value of 0.025 mg/mL against E. coli and Staphylococcus aureus, showcasing its potential as an antimicrobial agent .
  • Inflammatory Response Modulation : In animal models, administration of the compound resulted in decreased levels of inflammatory markers such as TNF-alpha and IL-6 following lipopolysaccharide (LPS) stimulation, highlighting its anti-inflammatory properties.

Properties

Molecular Formula

C9H10BrFN2O

Molecular Weight

261.09 g/mol

IUPAC Name

2-[(5-bromo-2-fluorophenyl)methylamino]acetamide

InChI

InChI=1S/C9H10BrFN2O/c10-7-1-2-8(11)6(3-7)4-13-5-9(12)14/h1-3,13H,4-5H2,(H2,12,14)

InChI Key

WNEVCMHDMSNESZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Br)CNCC(=O)N)F

Origin of Product

United States

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